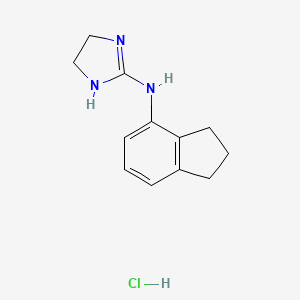

Indanazoline hydrochloride

Beschreibung

Overview and Significance in Pharmacological Research

Indanazoline hydrochloride, chemically known as N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride, is an imidazoline derivative that has been a subject of pharmacological research. pharmaffiliates.combldpharm.com In academic studies, it is identified by the code E-VA-16. pharmaffiliates.comdrugfuture.com The primary significance of this compound in pharmacological research lies in its pronounced vasoconstrictive action, which has been observed following both local and intravenous application in animal experiments. nih.govmedchemexpress.commedchemexpress.com

The vasoconstrictive effect of indanazoline is attributed to its direct action on alpha-adrenergic receptors, classifying it as a peripherally acting alpha-sympathomimetic agent. nih.gov Beyond its primary vasoconstrictive properties, systemic administration in research models has revealed a broader spectrum of pharmacological activities. These include anti-inflammatory (antiphlogistic), spasmolytic, hyperglycemic, and diuretic effects. nih.gov When administered systemically, it has been shown to induce an increase in blood pressure and a corresponding reduction in heart rate. nih.gov Research on isolated perfused rabbit ears has suggested that indanazoline may have a broader therapeutic range in local applications compared to other imidazoline derivatives. nih.gov

Table 1: Investigated Pharmacological Actions of this compound in Animal Models

| Pharmacological Action | Observed Effect |

|---|---|

| Vasoconstriction | Pronounced effect after local or intravenous application due to direct action on alpha-adrenergic receptors. nih.govmedchemexpress.com |

| Hemodynamic Effects | Systemic application leads to a rise in blood pressure and a reduction in heart rate. nih.gov |

| Anti-inflammatory | Exhibits antiphlogistic properties. nih.gov |

| Spasmolytic | Demonstrates spasmolytic activity. nih.gov |

| Metabolic Effects | Induces a hyperglycemic action. nih.gov |

| Renal Effects | Exerts a diuretic action. nih.gov |

Historical Context of Imidazoline Derivatives in Drug Discovery

The exploration of this compound is situated within the broader and historically significant field of imidazoline derivatives in drug discovery. For decades, the imidazoline scaffold has been a highly sought-after chemical structure in medicinal chemistry, leading to the development of numerous agents with a wide array of pharmacological activities. nih.govwisdomlib.org The pharmacological effects of imidazoline derivatives on mucous membranes were first discussed as early as 1941. preprints.orgpreprints.org

Historically, research into imidazoline derivatives was prominently focused on their application for cardiovascular diseases. nih.gov However, with an increasing understanding of the molecular mechanisms and pathogenesis of other conditions, the focus of drug discovery efforts involving imidazoline structures has expanded. nih.gov In more recent years, particularly from 2006 onwards, there has been a noticeable shift towards investigating and patenting novel imidazoline-based compounds for the treatment of neurodegenerative diseases and cancer. nih.gov The imidazole ring is a fundamental component of various biologically important molecules, including the amino acid histidine and purines found in DNA, highlighting its physiological importance and potential for modulating disease states. researchgate.net This versatility has made the imidazole scaffold a crucial bridge between synthetic organic chemistry and medicinal chemistry, continually motivating researchers to explore new therapeutic candidates. researchgate.netexlibrisgroup.comelsevier.com

Scope and Research Objectives for this compound Investigations

The primary research objective for the investigation of this compound (also referred to as E-VA-16-HCl) was to characterize its pharmacological profile as a novel vasoconstrictive agent. nih.govresearchgate.net Studies were designed to elucidate its mechanism of action, confirming that its vasoconstrictive effects stem from a direct interaction with alpha-adrenergic receptors. nih.gov

A significant part of the research scope involved comparative toxicology studies to position indanazoline relative to other established imidazoline derivatives. researchgate.net The acute toxicity of this compound was evaluated after oral and intravenous administration in rats and mice. researchgate.net These investigations aimed to determine its relative safety margin. The results from these studies indicated that the acute toxicity of this compound was lower than that of comparable imidazoline derivatives. researchgate.net For instance, reproduction-toxicology studies in rats and rabbits did not show any evidence of teratogenic effects, even at doses that were lethal to the mother animal. researchgate.net The comparative analysis of lethal dose 50 (LD50) values is a key component of this research, providing a quantitative measure of acute toxicity.

Table 2: Comparative Acute Toxicity (LD50) of this compound and Other Imidazoline Derivatives in Rodents (Oral Administration)

| Compound | Species | LD50 (mg/kg) |

|---|---|---|

| This compound | Rat | 481 (male), 542 (female) drugfuture.com |

| This compound | Mouse | 179 (male), 233 (female) drugfuture.com |

| Xylometazoline hydrochloride | Rat | 230 preprints.org |

| Naphazoline hydrochloride | Rat | 190-1260 (range) preprints.org |

| Tetryzoline hydrochloride | Rat | 190-1260 (range) preprints.org |

| Tramazoline hydrochloride | Rat | 190-1260 (range) preprints.org |

| Oxymetazoline hydrochloride | Rat | 0.88 preprints.org |

Eigenschaften

IUPAC Name |

N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12;/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVYIVIJAOMGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)NC3=NCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40507-78-6 (Parent) | |

| Record name | Indanazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20960910 | |

| Record name | N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40507-80-0 | |

| Record name | 1H-Imidazol-2-amine, N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40507-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indanazoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDANAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z364A90IV8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structural Modifications

Established Synthetic Routes for Indanazoline Hydrochloride

The synthesis of indanazoline has been reported through several established pathways, with a key publication by May in 1980 detailing its preparation and structural confirmation via spectroscopic methods. bocsci.comresearchgate.net Two primary routes have been described, starting from the key precursor 4-aminoindan.

Two distinct synthetic pathways for indanazoline have been documented:

Route 1: Thiourea Intermediate Pathway This method involves a multi-step process beginning with 4-aminoindan. The synthesis proceeds through the formation of a thiourea derivative, which is then cyclized to form the final imidazoline ring.

The key reaction steps and precursors are outlined below:

Thiourea Formation: 4-Aminoindan is reacted with benzoylisothiocyanate.

Hydrolysis: The resulting benzoylthiourea intermediate is hydrolyzed to yield 4-indanylthiourea.

Methylation: The thiourea derivative is methylated using iodomethane.

Cyclization: The methylated intermediate is cyclized with ethylenediamine in the presence of an acid catalyst like p-toluenesulfonic acid to form the indanazoline base. researchgate.net

Route 2: Condensation Pathway A more direct approach involves the condensation of 4-aminoindan with an activated imidazolidinone derivative.

The key reaction steps and precursors are:

Condensation: 1-Acetyl-2-imidazolidinone is reacted with 4-aminoindan in the presence of phosphorus oxychloride (POCl₃) at 50°C. This forms an acetylated intermediate.

Hydrolysis: The intermediate is then hydrolyzed to yield indanazoline. researchgate.net

A summary of the precursors for these established routes is provided in the table below.

| Route | Precursor | Role |

| Route 1 | 4-Aminoindan | Indane moiety source |

| Benzoylisothiocyanate | Forms thiourea intermediate | |

| Iodomethane | Methylating agent | |

| Ethylenediamine | Forms imidazoline ring | |

| p-Toluenesulfonic acid | Acid catalyst for cyclization | |

| Route 2 | 4-Aminoindan | Indane moiety source |

| 1-Acetyl-2-imidazolidinone | Imidazoline moiety source | |

| Phosphorus oxychloride (POCl₃) | Activating agent |

This table summarizes the primary chemical precursors involved in the two main synthetic routes to Indanazoline.

Efforts to improve the synthesis of 2-amino-imidazoline derivatives, including indanazoline, have focused on increasing yields and simplifying procedures. One significant challenge in older methods, such as the reaction of 2-thiomethyl-2-imidazoline with an aromatic amine, was very low yields. google.com

Key optimization strategies include:

Use of Acylated Intermediates: A major improvement involves the use of an acylated 2-thio-substituted-imidazoline as an intermediate. This intermediate can be prepared in high yields in a two-step, one-pot procedure. Its subsequent reaction with the appropriate amine provides the final 2-amino-imidazoline product with much greater efficiency than previous methods. google.com

Pseudo-Multicomponent Protocols: For the synthesis of related imidazolidin-2-ones, pseudo-multicomponent one-pot protocols have been shown to be superior to traditional multi-step methods. This approach, which combines steps like Schiff base formation, reduction, and cyclization into a single pot, significantly improves yields, particularly for sterically hindered compounds. In these protocols, temperature has been identified as a more critical factor for yield than stoichiometry. mdpi.com

Key Reaction Mechanisms and Precursors

Development of Novel Indanazoline Derivatives and Analogues

Research has extended beyond indanazoline itself to the development of derivatives and analogues to explore structure-activity relationships (SAR). nih.govnih.gov Indanazoline belongs to a class of imidazoline-based alpha-adrenergic agonists, which includes compounds like clonidine, xylometazoline, and naphazoline. google.comdergipark.org.tr

The primary design principle for creating indanazoline analogues involves modifying the molecular structure while retaining the 2-amino-imidazoline group, which is considered the essential pharmacophore for interacting with adrenergic receptors.

Key design strategies include:

Modification of the Aryl Group: The indane ring system can be substituted or replaced entirely with other aromatic or heteroaromatic systems. For example, studies on clonidine analogues have involved creating various heteroaromatic derivatives to probe the effects on adrenergic and imidazoline receptor selectivity. researchgate.netgoogle.com

Exploring Positional Isomers: The synthesis of positional analogues, such as moving the imidazoline group to different positions on the indane ring or altering the attachment point on the imidazoline ring itself, is a common strategy to understand the spatial requirements for receptor binding. nih.gov

Alteration of the Linker: The nature of the connection between the aryl group and the imidazoline ring can be modified. SAR studies on other receptor ligands have shown that the regiochemistry of linkers, such as using a carboxamide versus a reverse amide, can be critical for biological activity. nih.gov

The generation of indanazoline derivatives relies heavily on robust C-N bond-forming reactions to connect the aryl amine to the 2-position of the imidazoline ring.

Commonly employed methodologies include:

Condensation Reactions: The condensation of primary aromatic amines with reagents like imidazolidin-2-ones or 2-methylsulfanyldihydroimidazoles is a foundational method for creating the N-aryl-2-aminoimidazoline structure. researchgate.net

Reaction with Thio-imidazoline Derivatives: A versatile method involves reacting an aromatic amine with an activated thio-imidazoline, such as N-Boc-2-methylthio-4,5-dihydro-1H-imidazole, often in the presence of an acid. researchgate.net Another approach uses a protected imidazolidine-2-thione, though this may require mercury(II) chloride. researchgate.net

Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination has been successfully employed as a method for C-N coupling between 2-haloimidazoles and aromatic amines, offering a powerful tool for generating a diverse library of derivatives. researchgate.net

Design Principles for Structural Analogues

Characterization of Synthesized Compounds (excluding basic identification data)

Beyond basic identification, the physicochemical characterization of this compound and its analogues is crucial for understanding their behavior. While the definitive structure of indanazoline was confirmed by spectroscopic methods, detailed experimental data in the public literature is limited. bocsci.com However, computational methods and analysis of related compounds provide insight into the key properties that are typically characterized.

A key analytical method for the quantitative determination of indanazoline involves treating the compound with an alkaline solution of diazotized p-anisidine, followed by photoelectrocolorimetry of the resulting colored solution. upenn.edu

Predicted physicochemical properties provide valuable information on the compound's expected behavior.

| Property | Predicted Value | Source |

| Water Solubility | 0.563 mg/mL | ALOGPS |

| logP | 2.28 | Chemaxon |

| pKa (Strongest Basic) | 9.93 | Chemaxon |

| Polar Surface Area | 36.42 Ų | Chemaxon |

| Collision Cross Section (CCS) [M+H]⁺ | 144.323 Ų | DeepCCS |

This table presents computationally predicted physicochemical properties for this compound, sourced from the DrugBank database. drugbank.comdrugbank.com

Spectroscopic Analysis (e.g., NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework. universalclass.comnih.gov For indanazoline, ¹H NMR and ¹³C NMR spectra would provide critical data. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. youtube.com

While specific, detailed spectral data for this compound is not widely published in readily available literature, the synthesis and structural proof by spectroscopic methods were reported by May H.J. in 1980. bocsci.comncats.io The analysis would involve identifying signals corresponding to the protons of the indane ring system and the imidazoline ring. For instance, the aromatic protons on the benzene portion of the indane structure would appear in a distinct region of the spectrum, while the aliphatic protons of the cyclopentane and imidazoline rings would appear in other specific regions. researchgate.net The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would reveal their neighboring protons, thus piecing together the molecular structure. youtube.com The use of two-dimensional NMR techniques could further confirm the connectivity of the atoms. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. universalclass.compmda.go.jp The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. scribd.com

Key functional groups in indanazoline, such as the N-H bonds of the amine and imine groups, and the C-N, C=N, and aromatic C-H and C=C bonds, exhibit absorptions at specific wavenumbers. researchgate.netarchive.org The presence of a strong band in the region of 1600-1650 cm⁻¹ would be indicative of the C=N stretching vibration of the imidazoline ring. The N-H stretching vibrations of the secondary amine and the protonated amine hydrochloride would appear as broad bands in the region of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching is observed just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would show absorptions due to aromatic ring C=C stretching. nist.gov The so-called "fingerprint region" (below 1500 cm⁻¹) provides a unique pattern of absorptions that is characteristic of the molecule as a whole. universalclass.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. universalclass.com It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nih.gov The mass spectrum of the indanazoline free base (C₁₂H₁₅N₃) would show a molecular ion peak corresponding to its molecular weight (201.27 g/mol ). nih.gov

In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule is ionized, often leading to predictable fragmentation. nih.govresearchgate.net The fragmentation pattern of indanazoline would likely involve the cleavage of the bond between the indane and imidazoline moieties, as well as fragmentation within the rings themselves, providing further evidence for the proposed structure. researchgate.netnih.gov

Table 1: Summary of Spectroscopic Data for Indanazoline

| Spectroscopic Technique | Information Provided | Expected Observations for Indanazoline |

|---|---|---|

| ¹H NMR | Maps hydrogen atom environments and connectivity. | Signals for aromatic, aliphatic (indane), and imidazoline protons with specific chemical shifts and splitting patterns. |

| ¹³C NMR | Identifies the number and type of carbon atoms. | Distinct signals for each unique carbon in the indane and imidazoline rings. |

| IR Spectroscopy | Identifies functional groups. | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C=N bonds. |

| Mass Spectrometry | Determines molecular weight and fragmentation patterns. | A molecular ion peak corresponding to the molecular weight of indanazoline and characteristic fragment ions. nih.gov |

Pharmacological Mechanisms and Receptor Interactions

Adrenergic Receptor Agonism

Indanazoline is recognized as a peripherally acting alpha-sympathomimetic agent. nih.gov Its primary mechanism is the direct agonism of alpha-adrenergic receptors, which are crucial components of the sympathetic nervous system. ncats.ionih.gov This interaction is responsible for its notable vasoconstrictive properties observed in animal experiments. nih.gov Some research has highlighted its potential as an alpha-2 adrenergic receptor agonist specifically. ontosight.ai

Alpha-1 Adrenergic Receptor Interactions

The alpha-1 adrenergic receptor, a Gq protein-coupled receptor, is primarily involved in mediating smooth muscle contraction. wikipedia.org While the vasoconstrictive action of indanazoline points to an interaction with alpha-adrenergic receptors, specific quantitative data detailing its binding affinity (such as Kᵢ or IC₅₀ values) for alpha-1 receptor subtypes (α₁ₐ, α₁ₑ, and α₁) are not extensively documented in publicly available literature. Studies on other imidazoline compounds, such as oxymetazoline and cirazoline, have shown that they can possess high affinity for the alpha-1a subtype, but similar specific data for indanazoline is lacking. nih.gov

Alpha-2 Adrenergic Receptor Interactions

Subtype Selectivity and Affinity Profiling

A comprehensive affinity profile that details the selectivity of indanazoline hydrochloride for the various subtypes of alpha-1 and alpha-2 adrenergic receptors is not well-established in the existing literature. While it is understood to act on alpha-adrenergic receptors, the specific degree of selectivity for any given subtype compared to others remains an area requiring further investigation. ncats.ionih.gov For context, other imidazoline agonists like brimonidine have demonstrated high selectivity for α₂ receptors over α₁ receptors, but it is not known if indanazoline shares this characteristic. wikipedia.org

Imidazoline Receptor Interactions (I₁, I₂ subtypes)

Beyond the adrenergic system, imidazoline compounds can also interact with a distinct class of imidazoline receptors. nih.gov These are broadly classified into I₁ (implicated in blood pressure regulation), I₂ (associated with monoamine oxidase and other functions), and I₃ subtypes (involved in insulin secretion). nih.govnih.gov

Binding Affinity to Imidazoline I₂ Receptors

The imidazoline I₂ receptor has been identified as a binding site for various imidazoline ligands. eurofinsdiscovery.com These sites are often studied using radioligands like [³H]-Idazoxan. nih.gov However, specific studies detailing the binding affinity of this compound for I₂ receptors are not found in the surveyed literature. Research on related compounds has led to the development of highly selective I₂ ligands, but indanazoline's profile in this regard is not specified.

Differentiation from Adrenergic Receptor Binding

A key characteristic of imidazoline receptor binding is its insensitivity to catecholamines like norepinephrine, which distinguishes it from adrenergic receptor binding. nih.gov The process to differentiate these two receptor interactions for a given ligand typically involves competitive binding assays. Such studies for this compound, which would clarify the extent to which it interacts with imidazoline receptors distinctly from its known alpha-adrenergic activity, are not detailed in the available scientific reports. The interaction of many imidazoline derivatives with both receptor types often complicates the interpretation of their pharmacological effects.

Downstream Signaling Pathways and Cellular Responses

G-Protein Coupling Mechanisms (e.g., Gq, Gi, Gs)

The specific G-protein coupling of indanazoline depends on its selectivity for alpha-1 versus alpha-2 adrenergic receptor subtypes. Adrenergic receptors are classic examples of GPCRs that associate with different heterotrimeric G proteins to initiate distinct signaling pathways nih.govnih.govbiomolther.orgresearchgate.net.

Alpha-1 Adrenergic Receptors and Gq Coupling: Alpha-1 adrenergic receptors are canonically coupled to G-proteins of the Gq family. Activation of these receptors would lead to the activation of the Gq protein.

Alpha-2 Adrenergic Receptors and Gi Coupling: Alpha-2 adrenergic receptors are typically coupled to inhibitory G-proteins, specifically those of the Gi family. As a potential alpha-2 adrenergic agonist, indanazoline would be expected to activate Gi proteins ontosight.ai. This activation leads to the inhibition of adenylyl cyclase.

The vasoconstrictive action of indanazoline suggests a likely interaction with alpha-1 and/or alpha-2 adrenergic receptors located on the smooth muscle of blood vessels nih.govmedchemexpress.commedchemexpress.comcvpharmacology.com.

Intracellular Signaling Cascades (e.g., PLC, IP3, DAG, cAMP)

The activation of specific G-proteins by indanazoline binding to adrenergic receptors triggers a cascade of intracellular events mediated by second messengers.

Phospholipase C (PLC), Inositol Trisphosphate (IP3), and Diacylglycerol (DAG) Pathway: Should indanazoline act on alpha-1 adrenergic receptors, the activated Gq protein would stimulate phospholipase C (PLC) cellsignal.com. PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) 50webs.comyoutube.comgeeksforgeeks.org. IP3 is a soluble molecule that diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm 50webs.com. The increase in intracellular calcium, along with DAG, activates protein kinase C (PKC) and other calcium-dependent enzymes, leading to a cellular response such as smooth muscle contraction.

Cyclic Adenosine Monophosphate (cAMP) Pathway: If indanazoline's primary mechanism involves the activation of alpha-2 adrenergic receptors, the associated Gi protein would inhibit the enzyme adenylyl cyclase wikipedia.org. This inhibition results in a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP) because the conversion of ATP to cAMP is reduced. A reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), which in turn affects the phosphorylation state and activity of numerous downstream proteins, ultimately influencing cellular function nih.gov.

The following table summarizes the potential signaling pathways of indanazoline based on its alpha-adrenergic agonist activity.

| Receptor Subtype | G-Protein Coupled | Key Second Messengers | Primary Cellular Effect |

| Alpha-1 Adrenergic | Gq | PLC, IP3, DAG, Ca2+ | Smooth muscle contraction |

| Alpha-2 Adrenergic | Gi | Decreased cAMP | Inhibition of neurotransmitter release, smooth muscle contraction |

In Vitro Pharmacological Investigations

Cell-Based Assays for Receptor Activation and Functional Studies

Receptor Binding Studies (e.g., Radioligand Binding)

Indanazoline is an imidazoline derivative that is characterized pharmacologically by its direct action on alpha-adrenergic receptors. nih.gov It is also known to bind to imidazoline receptors. nih.govnih.govrndsystems.com The affinity of a compound for its receptor is typically quantified using receptor binding assays.

Radioligand binding assays are a common technique used to determine the binding affinity of a test compound to a receptor. sci-hub.se In these assays, a radiolabeled ligand (a molecule with a known high affinity for the receptor) is incubated with a preparation of cell membranes containing the target receptor. giffordbioscience.com The test compound is then added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor. sci-hub.se The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. researchgate.net From this value, the inhibition constant (Ki) can be calculated, which reflects the affinity of the compound for the receptor. giffordbioscience.comresearchgate.net

While it is established that indanazoline acts on these receptor types, specific binding affinity values such as Ki or IC50 from radioligand binding studies for indanazoline hydrochloride are not detailed in the reviewed scientific literature.

Cellular Vasoconstrictive Responses

The primary pharmacological effect of indanazoline is a pronounced vasoconstrictive action. nih.govmedchemexpress.comglpbio.com This effect is a direct result of its agonist activity at alpha-adrenergic receptors located on vascular smooth muscle cells (VSMCs). nih.govmdpi.comnih.gov

Activation of these receptors on VSMCs initiates a signaling cascade that leads to an increase in intracellular calcium concentration. jci.org This rise in calcium is a critical step that triggers the contractile machinery of the muscle cell, resulting in muscle contraction and, consequently, the narrowing of the blood vessel (vasoconstriction). mdpi.comnih.gov While indanazoline's vasoconstrictive properties are well-documented in tissue and whole-organism studies, specific research detailing this response in cultured vascular smooth muscle cells was not found in the reviewed literature. However, its established mechanism as an alpha-adrenergic agonist points to direct action on these cells to induce contraction. nih.govbiorxiv.org

Modulation of Second Messenger Systems in Cultured Cells

The interaction of an agonist with a cell-surface receptor, such as an alpha-adrenergic receptor, triggers the production of intracellular signaling molecules known as second messengers. wikipedia.orgreactome.org These molecules, including cyclic AMP (cAMP), cyclic GMP (cGMP), inositol triphosphate (IP3), and diacylglycerol (DAG), amplify the initial signal and orchestrate the cell's response. wikipedia.orgnih.gov

Alpha-adrenergic receptors are G protein-coupled receptors that modulate these second messenger pathways:

Alpha-1 Adrenergic Receptors: Activation of these receptors typically stimulates the enzyme phospholipase C. This leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and DAG. wikipedia.org IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C, both contributing to the vasoconstrictive response. jci.org

Alpha-2 Adrenergic Receptors: Activation of these receptors often leads to the inhibition of the enzyme adenylyl cyclase, which results in decreased intracellular levels of cAMP. uni-regensburg.de

Based on its function as an alpha-adrenergic agonist, indanazoline is expected to modulate these pathways. However, specific experimental studies in cultured cells that directly measure changes in the levels of second messengers like cAMP or inositol phosphates following treatment with this compound are not described in the available literature. nih.govbiorxiv.orgmicrobialcell.combmglabtech.com

Organ Bath Studies and Isolated Tissue Preparations

Organ bath studies allow for the examination of a compound's effect on the function of an entire tissue or organ in a controlled ex vivo environment. This methodology provides crucial information on physiological responses, such as muscle contraction or relaxation. nih.govreprocell.com

Assessment of Vasoconstrictive Action in Isolated Tissues (e.g., Rabbit Ear)

The vasoconstrictive properties of indanazoline have been demonstrated in studies using isolated tissue preparations. nih.gov A key model for this type of investigation is the isolated perfused rabbit ear, where changes in the perfusion pressure of a physiological solution reflect the degree of vasoconstriction in the ear's vasculature. nih.gov In this model, this compound has been shown to exert a pronounced vasoconstrictive action. nih.gov

Table 1: Vasoconstrictive Effect of this compound in Isolated Tissue

| Tissue Preparation | Observed Pharmacological Effect | Reference |

|---|---|---|

| Isolated Perfused Rabbit Ear | Pronounced Vasoconstrictive Action | nih.gov |

In Vivo Pharmacological Studies in Animal Models

Systemic Physiological Effects

In animal experiments, indanazoline, as the monohydrochloride salt, demonstrates notable systemic effects following administration. medchemexpress.com These studies are crucial for understanding the compound's broader physiological impact beyond its primary intended application.

Indanazoline hydrochloride elicits a pronounced vasoconstrictive action when administered intravenously in animal models. medchemexpress.com This effect is a key characteristic of its cardiovascular profile. As an alpha-adrenergic agonist, its interaction with adrenergic receptors leads to the contraction of smooth muscle in blood vessels, resulting in increased blood pressure. The stimulation of alpha-1 adrenergic receptors is primarily responsible for this vasoconstrictor response. nih.gov While detailed data on heart rate changes are not extensively available in the provided context, the physiological response to potent vasoconstriction often involves a reflexive alteration in heart rate, a common homeostatic mechanism.

The systemic pharmacological profile of indanazoline extends to several other actions observed in animal models.

Antiphlogistic Action: While specific studies on the anti-inflammatory (antiphlogistic) effects of indanazoline were not detailed in the provided search results, the evaluation of such properties is a standard component of characterizing new chemical entities. In vivo models, such as those inducing paw edema or measuring changes in vascular permeability, are typically employed to assess a compound's ability to mitigate inflammatory responses. ijpras.com

Spasmolytic Activity: The potential for spasmolytic activity, or the reduction of muscle spasms, is another area of pharmacological investigation. In vitro models using isolated tissues, such as the guinea pig lung, can provide initial indications of a compound's ability to relax smooth muscle. frontiersin.org

Hyperglycemic Effects: Some non-thiazide diuretics and other compounds have been shown to cause hyperglycemia in animal studies. nih.gov This effect is often evaluated by monitoring blood glucose levels in animal models following administration of the test substance.

Diuretic Actions: The diuretic potential of a compound is assessed by measuring urine output and electrolyte excretion in animal models. nih.gov This helps to determine the compound's effects on renal function.

Cardiovascular System Responses (e.g., Blood Pressure, Heart Rate)

Tissue Distribution and Pharmacokinetic Studies (Animal-Specific)

Pharmacokinetic studies are fundamental to understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. nih.gov These studies in animal models, often using rats, provide critical data for predicting the compound's behavior. biotechfarm.co.il

Following administration, a drug's distribution to various tissues determines its site of action and potential for accumulation. nih.gov Studies in rats have shown that compounds can be widely distributed throughout the body, with concentrations in tissues such as the liver, lung, kidney, and brain often being significantly higher than in plasma. nih.govfrontiersin.org The tissue-to-plasma concentration ratio is a key parameter in these studies. nih.gov For instance, some compounds are rapidly absorbed and distributed, reaching peak concentrations in tissues within a short timeframe after administration. nih.gov The major distribution tissues for many compounds include the gastrointestinal tract, liver, and kidney. mdpi.com

Absorption and Distribution Patterns in Animal Tissues

Comparative Studies with Other Adrenergic Agonists in Animal Models

Indanazoline is classified as an alpha-adrenergic agonist. nih.gov Comparative studies with other adrenergic agonists, such as clonidine, xylometazoline, and oxymetazoline, are valuable for elucidating its relative potency and receptor selectivity. nih.govresearchgate.net Adrenergic agonists can be categorized based on their affinity for different receptor subtypes (alpha-1, alpha-2, beta-1, beta-2). nih.gov For example, studies comparing imidazoline alpha-2-adrenergic agonists like clonidine have shown varying affinities for alpha-2 and imidazoline receptors, which can influence their pharmacological effects. nih.gov In studies on cutaneous analgesia in rats, the efficacy of various adrenergic agonists was compared, demonstrating a rank order of potency. researchgate.net Such comparative analyses help to position a new compound within the existing therapeutic landscape and predict its clinical profile.

Efficacy and Potency Comparisons

In animal experiments, this compound demonstrates a notable vasoconstrictive effect following both local and intravenous administration. nih.govguidetopharmacology.orgnih.govamegroups.cn This action is attributed to its direct effect on alpha-adrenergic receptors. nih.gov When administered systemically, indanazoline acts as a peripherally acting alpha-sympathomimetic agent, leading to an increase in blood pressure and a decrease in heart rate. nih.gov

Studies comparing the efficacy of various imidazoline derivatives have provided insights into their relative performance. A study in healthy human volunteers, which serves as an in vivo model, evaluated the nasal decongestant effect of several imidazoline-containing nasal drops. The results indicated that while the onset of action for all tested imidazolines was relatively uniform, achieving about 60% of their maximum effect within 20 minutes, there were significant differences in the duration of action. nih.gov

Notably, the effect of indanazoline (0.118%) was found to be short-lived, with no discernible decongestive effect remaining after 4 hours. nih.gov This was in contrast to other agents like oxymetazoline and xylometazoline, which exhibited a more prolonged action. nih.gov Furthermore, a rebound effect, characterized by reactive hyperemia, was observed with the short-acting products, including indanazoline, at the 8-hour mark. nih.gov In the case of indanazoline, this rebound effect was pronounced enough to cause a reduction in the nasal lumen. nih.gov

Interactive Table: Duration of Decongestive Effect of Imidazoline Derivatives in Humans

| Compound | Concentration | Decongestive Effect at 4 hours | Decongestive Effect at 8 hours | Rebound Effect at 8 hours |

| Indanazoline | 0.118% | No effect | - | Yes (with reduced nasal lumen) |

| Naphazoline | 0.02% | No effect | - | Yes |

| Tetryzoline | 0.1% | No effect | - | Yes |

| Tramazoline | 0.1264% | Appreciable effect | - | Yes |

| Xylometazoline | 0.025% & 0.1% | Appreciable effect | - | No |

| Oxymetazoline | 0.01% & 0.05% | Appreciable effect | Relevant effect | No |

| Data sourced from a single-blind study in 108 healthy volunteers. nih.govnih.gov |

Receptor Selectivity Profiles in Vivo

The vasoconstrictive effects of indanazoline are mediated through its interaction with alpha-adrenergic receptors. nih.gov Alpha-adrenergic receptors are divided into two main types, α1 and α2, both of which are involved in regulating vascular tone. mdpi.com Agonism at α1-receptors, located on vascular smooth muscle, typically leads to vasoconstriction. wikipedia.org α2-receptors are found both presynaptically, where they inhibit norepinephrine release, and postsynaptically on vascular smooth muscle, where they can also mediate vasoconstriction. wikipedia.org

While it is established that indanazoline acts on these receptors, detailed in vivo studies to comprehensively delineate its selectivity profile for α1 versus α2 adrenoceptor subtypes are not extensively documented in the available literature. Some sources suggest that imidazoline agonists, as a class, can exhibit selectivity for different alpha-adrenoceptor subtypes. For instance, in vitro studies on human cloned α1-adrenoceptor subtypes have shown that some imidazolines like oxymetazoline have a higher affinity for the α1a-subtype. nih.gov However, translating these in vitro findings to the complex in vivo environment requires specific animal studies.

The lack of highly subtype-selective drugs often complicates the in vivo characterization of the functional roles of individual receptor subtypes. amegroups.cn For many imidazoline derivatives, their utility in in vivo pharmacology for studying receptor subtypes is limited by their non-specific binding to other receptors. nih.gov

The Structural Blueprint for Action: An Analysis of this compound's Structure-Activity Relationship

This compound, a compound recognized for its interaction with adrenergic and imidazoline receptors, possesses a chemical architecture that is pivotal to its pharmacological activity. The relationship between its molecular structure and its ability to bind to and modulate receptor function is a subject of detailed scientific investigation. This article explores the structure-activity relationship (SAR) of indanazoline and related compounds, dissecting the key structural elements that govern its biological effects.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Indanazoline Hydrochloride Analysis

Chromatography is a fundamental technique for separating components from a mixture. For a compound like this compound, both liquid and gas chromatography can be utilized, each offering distinct advantages for analysis in research settings.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of non-volatile or thermally unstable compounds like this compound. In research applications, reversed-phase HPLC (RP-HPLC) is commonly the method of choice. This approach uses a non-polar stationary phase (like a C18 column) and a polar mobile phase.

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. For this compound, a mobile phase typically consisting of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used to achieve optimal separation from other components in the sample matrix. nih.govchemrj.org The pH of the buffer is a critical parameter that is adjusted to ensure the compound is in a suitable ionic state for good retention and peak shape. nih.gov

Quantitative analysis is performed by integrating the area under the peak in the chromatogram, which corresponds to the concentration of this compound. A calibration curve is constructed by running a series of standards with known concentrations to establish a linear relationship between concentration and peak area. jasco-global.com Detection is most commonly achieved using a photodiode array (PDA) or a standard UV detector set at a wavelength where indanazoline exhibits strong absorbance. chemrj.orgekb.eg

While specific validated methods for this compound are not extensively detailed in publicly available literature, methods for structurally similar imidazoline derivatives like naphazoline, oxymetazoline, and xylometazoline provide a strong basis for its analysis. nih.govchemrj.orgekb.egresearchgate.net These methods are routinely validated for linearity, accuracy, and precision. nih.govresearchgate.net

Table 1: Example HPLC Parameters for Analysis of Structurally Similar Imidazoline Derivatives This table illustrates typical conditions that could be adapted for this compound analysis based on methods for related compounds.

| Parameter | Naphazoline Hydrochloride nih.gov | Xylometazoline Hydrochloride chemrj.org | Oxymetazoline Hydrochloride researchgate.net |

| Column | Agilent Zorbax Eclipse XDB C18 (150 mm × 4.6 mm, 5 µm) | C18 (150 mm x 4.6 mm, 5 µm) | Eclipse XDB C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 10 mM Phosphate Buffer (pH 2.8) with 0.5% Triethylamine : Methanol (68:32, v/v) | Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v) | Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |

| Detection | Diode Array Detector (DAD) at 280 nm | Photodiode Array (PDA) at 220 nm | UV-Visible Detector at 203 nm |

| Retention Time | ~4.4 minutes | ~1.5 minutes | Not Specified |

Gas Chromatography (GC) is another powerful separation technique, primarily used for volatile and thermally stable compounds. libretexts.org Since this compound is a salt and not sufficiently volatile, direct analysis by GC is challenging. It typically requires a derivatization step to convert the analyte into a more volatile and thermally stable form.

When coupled with a mass spectrometer (GC-MS), this technique becomes highly specific and sensitive for identification purposes. libretexts.orgnih.gov The gas chromatograph separates the derivatized indanazoline from other matrix components before it enters the mass spectrometer, which then provides a mass spectrum that can serve as a molecular fingerprint for identification. nih.govcianalytics.com Predicted GC-MS spectra for indanazoline are available in databases, providing a reference for identification. drugbank.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Spectrometric Techniques

Spectrometry involves the measurement of the interaction between matter and electromagnetic radiation. It is indispensable for both the structural elucidation and quantification of chemical compounds in research.

Mass Spectrometry (MS) is a cornerstone analytical technique in pharmaceutical research for the unambiguous identification of compounds and the characterization of their metabolic fate. nih.govnih.gov When coupled with a chromatographic inlet like HPLC (LC-MS) or GC (GC-MS), it provides high sensitivity and specificity. For identification, high-resolution mass spectrometry (HR-MS) is particularly valuable as it can determine the elemental composition of the parent drug and its metabolites by providing highly accurate mass measurements. nih.govdiva-portal.org

In the context of research, MS is critical for metabolite profiling, a process that identifies the biotransformation products of a drug. pharmaron.com In vitro models, such as human liver microsomes, are often used to simulate metabolism. nih.gov After incubation, LC-HR-MS analysis can detect potential metabolites by searching for predicted mass shifts corresponding to common metabolic reactions, such as:

Hydroxylation (+16 Da)

N-dealkylation

Glucuronidation (+176 Da)

Oxidation

The fragmentation pattern (MS/MS spectrum) of the parent drug is compared with the patterns of potential metabolites to pinpoint the site of metabolic modification. diva-portal.orgnih.gov This information is vital in early drug discovery to understand how the compound is processed in the body.

UV-Visible (UV-Vis) spectroscopy is a simple, cost-effective, and rapid method for determining the concentration of compounds that contain chromophores (light-absorbing groups). ijarsct.co.inijprajournal.com The indanazoline molecule, with its indane and imidazole structures, absorbs light in the UV region. nih.govwindows.net

According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte. To determine the concentration of this compound in a solution, a UV-Vis spectrophotometer is used to measure its absorbance at the wavelength of maximum absorption (λmax). nih.gov The λmax is identified by scanning a dilute solution of the compound across a range of UV wavelengths (e.g., 200–400 nm). nih.govpcijournal.org A calibration curve is then generated by measuring the absorbance of several standard solutions of known concentrations, and the concentration of the unknown sample is determined from this curve. ijarsct.co.in While this method is straightforward, its specificity can be limited in complex mixtures, often requiring a prior separation step like HPLC. spectroscopyonline.com

Mass Spectrometry (MS) for Identification and Metabolite Profiling (in research samples)

Method Validation for Research Applications (e.g., Accuracy, Precision, Robustness)

For any analytical method used in research to be considered reliable, it must undergo a validation process to demonstrate its fitness for purpose. demarcheiso17025.com The International Council for Harmonisation (ICH) provides guidelines for validating analytical procedures. europa.euich.org Key parameters for validating a quantitative method for this compound include:

Accuracy : This parameter demonstrates the closeness of the results obtained by the method to the true value. Accuracy is typically assessed through recovery studies, where a known amount of pure this compound is added (spiked) into a sample matrix. The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount recovered. ich.orgjetir.org

Precision : Precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision) : Assesses precision over a short interval with the same analyst, equipment, and reagents. nih.gov

Intermediate Precision (Inter-day precision) : Assesses the effects of random events within a laboratory, such as different days, analysts, or equipment. nih.gov

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. ich.org For an HPLC method, these variations could include the pH of the mobile phase, the percentage of organic modifier, column temperature, and flow rate. jetir.org Demonstrating robustness provides an indication of the method's reliability during normal usage. ich.org

Table 2: Key Validation Parameters for Analytical Methods

| Parameter | Definition | Typical Assessment | Acceptance Criteria (Example) |

| Accuracy | Closeness of test results to the true value. ich.org | Recovery studies at three concentration levels (e.g., 80%, 100%, 120%). researchgate.netjetir.org | Mean recovery between 98.0% and 102.0%. researchgate.net |

| Precision | Degree of scatter between a series of measurements. nih.gov | Repeatability and intermediate precision analysis of multiple samples. nih.gov | Relative Standard Deviation (RSD) ≤ 2%. chemrj.orgjetir.org |

| Robustness | Capacity to remain unaffected by small variations in method parameters. ich.org | Deliberately varying parameters like mobile phase composition (±5%) or flow rate (±0.1 mL/min). jetir.org | RSD should remain within acceptable limits (e.g., ≤ 2%). |

| Linearity | Ability to elicit test results directly proportional to the analyte concentration. nih.gov | Analysis of a minimum of five concentrations across the desired range. europa.eu | Correlation coefficient (R²) > 0.999. nih.gov |

Computational Chemistry and Molecular Modeling

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in structure-based drug design for understanding ligand-receptor interactions.

Indanazoline is known to act on α-adrenergic and imidazoline receptors. iapchem.orggithubusercontent.com Molecular docking simulations are employed to predict how indanazoline fits into the binding sites of these receptors. Such studies help identify the key amino acid residues that interact with the ligand, forming hydrogen bonds, hydrophobic interactions, or van der Waals forces.

While specific docking studies detailing the binding mode of indanazoline are not extensively published, research on related imidazoline receptor ligands frequently utilizes these methods. For instance, 3D-QSAR models for benzofuranyl-2-imidazoles highlight the importance of the hydrogen bond donor group (–NH) from the imidazoline ring and hydrophobic regions for binding to I2-IR. csic.es These computational models suggest that the interaction between the ligand and receptor is crucial for the compound's biological activity. The development of such models is vital for designing new ligands with improved selectivity and affinity. csic.esub.edu

A primary goal of molecular docking is to predict the binding affinity, often expressed as a scoring function or in units of energy (kcal/mol), which quantifies the strength of the ligand-receptor interaction. nih.gov Lower binding energy values typically indicate a more stable and potent interaction. These computational predictions are invaluable for ranking potential drug candidates. nih.govnih.gov

Conformational analysis, another component of docking studies, examines the three-dimensional shape of the indanazoline molecule when it binds to its target receptor. The ligand's ability to adopt a specific, low-energy conformation within the receptor's active site is a key determinant of its efficacy. While detailed experimental data on indanazoline's bound conformation is limited, computational approaches can simulate these structures, providing insights that guide further drug development. researchgate.netarxiv.org

Below is an illustrative table showing the type of data generated from a typical molecular docking study for a ligand targeting adrenergic and imidazoline receptors.

| Target Receptor | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| α1-Adrenergic | -8.5 | ASP-125, PHE-308 | Hydrogen Bond, Hydrophobic |

| α2-Adrenergic | -9.2 | TYR-98, VAL-112 | Pi-Alkyl, van der Waals |

| Imidazoline I1 | -7.9 | HIS-259, TRP-287 | Pi-Pi Stacking, Hydrogen Bond |

| Imidazoline I2 | -8.1 | SER-150, ILE-224 | Hydrogen Bond, Hydrophobic |

Note: The data in this table is illustrative and intended to represent typical results from molecular docking simulations; it is not based on published experimental data for indanazoline.

Ligand-Receptor Interaction Prediction (e.g., Adrenergic Receptors, Imidazoline Receptors)

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide a deep understanding of the electron distribution, which governs the molecule's structure, stability, and reactivity.

Electronic structure analysis involves calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential, and charge distribution. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as their energy gap is an indicator of molecular reactivity and stability. A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. These calculations can reveal the most electron-rich and electron-poor regions of indanazoline, predicting which parts of the molecule are likely to engage in interactions with receptors. researchgate.net

The table below shows typical parameters that would be derived from a quantum chemical calculation for a molecule like indanazoline.

| Parameter | Predicted Value | Significance |

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.5 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 Debye | Measures the molecule's overall polarity |

Note: This data is representative of typical quantum chemical calculation outputs and is not from a published study on indanazoline.

Electronic Structure Analysis

In Silico ADME Prediction

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) models use a molecule's structure to predict its pharmacokinetic properties. d-nb.infomemphis.edu These predictions are crucial for filtering out drug candidates that are likely to fail due to poor metabolic profiles long before they reach clinical trials. researchgate.net

Studies on classes of compounds including imidazoline receptor ligands have utilized in silico tools to predict ADMET (ADME and Toxicity) profiles. iapchem.orgcsic.esnih.gov These predictions assess properties like gastrointestinal absorption, blood-brain barrier (BBB) permeability, and potential for inhibiting key metabolic enzymes like cytochrome P450. d-nb.inforesearchgate.net For instance, a study on new imidazo[1,2-a]pyridine-3-carboxamides showed that designed ligands had high predicted gastrointestinal absorption and were non-toxic. nih.gov Another study on benzofuranyl-2-imidazoles used ADMET predictions to identify compounds with good brain permeability. csic.es

For indanazoline, some physicochemical properties have been computed and are available in public databases, which serve as the basis for these ADME predictions.

| ADME Property | Predicted Value/Classification | Importance in Drug Development |

|---|---|---|

| Molecular Weight | 201.27 g/mol nih.gov | Influences absorption and distribution; typically <500 g/mol for oral drugs. |

| LogP (XLogP3) | 1.4 nih.gov | Measures lipophilicity, affecting absorption and permeability. |

| Hydrogen Bond Donors | 2 nih.gov | Affects solubility and receptor binding. |

| Hydrogen Bond Acceptors | 2 nih.gov | Affects solubility and receptor binding. |

| Human Intestinal Absorption | High (Predicted) | Crucial for oral bioavailability. nih.gov |

| Blood-Brain Barrier Permeation | Low (Predicted) | Determines if the compound can act on the central nervous system. researchgate.net |

| CYP2D6 Inhibitor | Non-inhibitor (Predicted) | Predicts potential for drug-drug interactions. d-nb.info |

Absorption, Distribution, Metabolism, Excretion (ADME) Prediction Models (Computational)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of modern drug discovery, allowing for early-stage assessment of a compound's pharmacokinetic profile. nih.govnih.govscbdd.com Various computational models and software, such as ADMETlab and ADMET Predictor®, are used to estimate these properties based on the molecule's structure. scbdd.comsimulations-plus.com For indanazoline, several key ADMET-related physicochemical properties have been predicted using computational tools like ALOGPS and ChemAxon. These predictions offer insights into how indanazoline hydrochloride is likely to behave in the body. For instance, its predicted water solubility and partition coefficient (logP) are fundamental to its absorption and distribution characteristics. nih.gov

Key predicted physicochemical properties relevant to the ADME profile of indanazoline are summarized below.

Table 1: Predicted Physicochemical Properties of Indanazoline

| Property | Value | Source |

|---|---|---|

| Water Solubility | 0.563 mg/mL | ALOGPS |

| logP | 1.7 | ALOGPS |

| logP | 2.28 | ChemAxon |

| logS | -2.6 | ALOGPS |

| pKa (Strongest Basic) | 9.93 | ChemAxon |

| Polar Surface Area | 36.42 Ų | ChemAxon |

Drug-likeness and Bioavailability Assessment (Computational)

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties consistent with known drugs, often predicting its potential for oral bioavailability. frontiersin.orgresearchgate.net This assessment is frequently guided by a set of rules, the most famous of which is Lipinski's Rule of Five. researchgate.net These rules are not rigid but serve as valuable filters in the early stages of drug discovery. nih.gov

Lipinski's Rule of Five: This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.

Ghose Filter: This is another set of criteria defining a compound's drug-like properties.

Veber's Rule: This rule relates to oral bioavailability and suggests that compounds with 10 or fewer rotatable bonds and a polar surface area of 140 Ų or less are more likely to be orally active.

Computational analysis indicates that indanazoline adheres to these key drug-likeness rules.

Table 2: Indanazoline Drug-likeness and Bioavailability Assessment

| Rule/Parameter | Status | Source |

|---|---|---|

| Rule of Five | Yes | ChemAxon |

| Ghose Filter | Yes | ChemAxon |

| Veber's Rule | Yes | ChemAxon |

| MDDR-like Rule | No | ChemAxon |

The predicted bioavailability score of "1" from ChemAxon suggests that indanazoline is expected to have good absorption and availability in the system after administration.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. scielo.brtandfonline.com In pharmacology, MD simulations provide detailed insights into how a ligand, such as indanazoline, interacts with its biological target, typically a protein receptor. nih.gov For indanazoline, an alpha-adrenergic agonist, MD simulations would model its interaction with an adrenergic receptor, revealing the stability of the complex and the specific conformational changes that occur upon binding. nih.govembopress.org

Protein-Ligand Complex Stability

A crucial application of MD simulations is to assess the stability of the protein-ligand complex. nih.gov This is often quantified by calculating the Root Mean Square Deviation (RMSD) of the atomic positions over the course of the simulation. tandfonline.comnih.gov

A stable protein-ligand complex is generally indicated by a low and converging RMSD value, suggesting that the ligand remains bound in a consistent orientation within the protein's binding pocket. nih.govnih.gov For a hypothetical simulation of indanazoline with an α-adrenergic receptor, a stable RMSD plot would imply that the compound forms a durable interaction with the receptor, a prerequisite for its pharmacological activity. nih.govmdpi.com Conversely, a high or fluctuating RMSD could indicate an unstable binding mode, where the ligand does not settle into a favorable, low-energy conformation. nih.gov The binding free energy can also be calculated from these simulations to quantify the affinity of the ligand for the protein. nih.gov

Conformational Changes and Dynamic Interactions

MD simulations go beyond static pictures, revealing the dynamic nature of molecular interactions. pnas.org They can show how the protein and the ligand adjust their shapes—undergo conformational changes—to accommodate each other. nih.govembopress.orgplos.org For the indanazoline-adrenergic receptor complex, simulations could track:

Receptor Flexibility: How different regions of the α-adrenergic receptor, particularly the transmembrane domains and extracellular loops, move and change upon indanazoline binding. nih.govembopress.org

Ligand Dynamics: The movement of the indanazoline molecule itself within the binding site, including the rotation of its bonds.

Interaction Patterns: The formation and breaking of specific non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, over time. scielo.br Analyzing the duration and frequency of these interactions provides a deeper understanding of the key residues responsible for anchoring the drug to its target. nih.gov

Such detailed analysis of the dynamic interplay between indanazoline and its receptor is essential for explaining its mechanism of action at a molecular level and for the rational design of new molecules with improved properties. scielo.br

Future Research Directions and Unexplored Avenues

Further Elucidation of Specific Alpha-Adrenergic Subtype Roles

Indanazoline's vasoconstrictive effects are attributed to its direct action on alpha-adrenergic receptors. nih.gov However, the alpha-adrenergic receptor family is diverse, comprising α1 (with subtypes α1A, α1B, α1D) and α2 (with subtypes α2A, α2B, α2C) receptors. amegroups.cnguidetopharmacology.org Each subtype exhibits a distinct tissue distribution and physiological function. amegroups.cn Currently, there is a lack of detailed research into which specific alpha-adrenergic subtypes indanazoline hydrochloride preferentially binds to and activates.

Table 1: Alpha-Adrenergic Receptor Subtypes and Their Significance

| Receptor Subtype | Key Functions & Therapeutic Relevance |

| α1A | Predominantly involved in smooth muscle contraction in the prostate. amegroups.cn |

| α1B | Plays a significant role in vasoconstriction and blood pressure regulation. mdpi.com |

| α1D | Its precise physiological roles are still under investigation. nih.gov |

| α2A | Involved in the central regulation of blood pressure and sedation. guidetopharmacology.org |

| α2B | Participates in vasoconstriction. guidetopharmacology.org |

| α2C | Modulates neurotransmitter release in the central nervous system. |

Investigation of Potential Non-Adrenergic, Non-Imidazoline Receptor Mediated Effects

While the primary mechanism of indanazoline is understood to be mediated by alpha-adrenergic receptors, the possibility of it acting on other receptor systems remains an intriguing area for future research. nih.gov Imidazoline compounds are known to interact with imidazoline receptors (I1, I2, and I3), which are distinct from adrenergic receptors and are involved in various physiological processes, including blood pressure regulation and pain modulation. medchemexpress.comresearchgate.net

Future studies should employ radioligand binding assays and functional studies to screen this compound against a panel of non-adrenergic and non-imidazoline receptors. This could uncover novel targets and potentially new therapeutic indications. For example, some imidazoline derivatives have shown affinity for serotonin or dopamine receptors, expanding their pharmacological profiles beyond their initial classifications. The discovery of any such interactions would necessitate further investigation to understand their functional consequences.

Development of Highly Selective Agonists/Antagonists

The development of highly selective agonists and antagonists for specific receptor subtypes is a cornerstone of modern pharmacology, as it allows for more targeted therapeutic interventions with fewer side effects. amegroups.cn Based on the structure of indanazoline, medicinal chemists could design and synthesize new derivatives with modified affinities for specific alpha-adrenergic or even imidazoline receptor subtypes.

This would involve creating a library of indanazoline analogues with systematic modifications to its chemical structure. These new compounds would then be subjected to high-throughput screening to assess their binding affinities and functional activities at the target receptors. The development of such selective ligands would not only be valuable as potential therapeutic agents but also as pharmacological tools to further probe the physiological roles of the targeted receptors. nih.gov

Exploration of Novel Synthetic Pathways and Derivative Design

Innovations in synthetic organic chemistry can open up new avenues for creating novel derivatives of existing compounds. uochb.cz Research into new synthetic methodologies for the indanazoline scaffold could lead to more efficient and versatile production of the compound and its analogues. researchgate.net This could involve exploring novel catalysts, reaction conditions, or starting materials to streamline the synthesis process.

Furthermore, the design of novel derivatives could focus on improving pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME). Prodrug strategies could also be explored to enhance bioavailability or achieve targeted delivery. googleapis.com The application of drug derivative libraries can significantly accelerate the discovery of new drug candidates. medchemexpress.com

Application of Advanced Omics Technologies in Mechanistic Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers powerful tools for obtaining a systems-level understanding of a drug's mechanism of action. nih.govworldscholarsreview.org Applying these technologies to the study of this compound could reveal its effects on global gene expression, protein levels, and metabolic pathways in target cells or tissues. researchgate.net

For example, transcriptomic analysis of nasal mucosal cells treated with indanazoline could identify downstream signaling pathways that are activated or inhibited. Proteomic studies could uncover novel protein-protein interactions, and metabolomic profiling could reveal changes in cellular metabolism. nih.gov This multi-omics approach would provide a comprehensive and unbiased view of indanazoline's cellular effects, potentially uncovering novel mechanisms and biomarkers of its action. nih.gov

Q & A

Q. What validated analytical methods are recommended for quantifying Indanazoline hydrochloride in experimental formulations?

this compound can be quantified using reversed-phase high-performance liquid chromatography (HPLC) with UV detection. A validated protocol involves preparing a standard solution (e.g., 1 mg/mL in water or methanol), filtering through a 0.45 µm membrane, and injecting into a C18 column (e.g., 250 mm × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:buffer (e.g., phosphate buffer, pH 3.0) in a 70:30 ratio at 1.0 mL/min. Detection at 254 nm ensures specificity . Calibration curves (linear range: 0.1–10 µg/mL) and recovery studies (>98%) should confirm method accuracy.

Q. How should researchers ensure the chemical stability of this compound during storage?

Stability studies recommend storing this compound in airtight, light-resistant containers (e.g., amber glass) at controlled temperatures (2–8°C) to prevent hydrolysis or photodegradation. Accelerated stability testing (e.g., 40°C/75% relative humidity for 6 months) with periodic HPLC analysis can monitor degradation products. Purity thresholds (>99%) should align with pharmacopeial standards for reference materials .

Q. What are the critical steps for synthesizing this compound with high yield and purity?

Synthesis typically involves coupling 2,6-dichloroaniline with 4,5-dihydro-1H-imidazole derivatives in anhydrous ethanol under reflux, followed by hydrochlorination with HCl gas. Purification via recrystallization (e.g., using ethanol:water mixtures) ensures removal of unreacted precursors. Yield optimization (≥85%) requires strict control of reaction temperature (60–70°C) and stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological mechanisms of this compound?

Systematic reviews (per Cochrane guidelines) should be conducted to aggregate preclinical data, assess bias, and perform meta-analyses. For example, conflicting α2-adrenergic agonist vs. imidazoline receptor binding data can be resolved by comparing assay conditions (e.g., radioligand specificity, tissue source). In vitro binding assays (e.g., competitive displacement with [[3H]-clonidine]) under standardized buffer conditions (pH 7.4, 37°C) are critical for reproducibility .

Q. What experimental design considerations are essential for evaluating this compound’s pharmacokinetics in animal models?

Employ a crossover design with washout periods to minimize inter-subject variability. Plasma sampling at logarithmic intervals (0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) enables non-compartmental analysis (e.g., AUC, Cmax, t1/2). Validate bioanalytical methods (LC-MS/MS) for sensitivity (LLOQ ≤1 ng/mL) and matrix effects (<15% variability). Include control groups dosed with vehicle or structural analogs (e.g., clonidine hydrochloride) to assess specificity .

Q. How should researchers address discrepancies in impurity profiles between synthesized and commercial this compound batches?

Conduct forced degradation studies (acid/base hydrolysis, oxidation, thermal stress) to identify potential impurities. Compare impurity spectra using hyphenated techniques like HPLC-DAD-ESI-MS. Quantify known impurities (e.g., dichloroaniline derivatives) against pharmacopeial thresholds (<0.1% w/w). Collaborate with accredited reference standard providers (e.g., LGC Standards) for certified materials .

Q. What safety protocols are mandatory for handling this compound in compliance with laboratory regulations?

Adhere to OSHA and institutional safety guidelines:

- Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.

- Wear nitrile gloves, safety goggles, and lab coats; avoid skin contact (risk of irritation).

- Store separately from strong oxidizers in fireproof cabinets. Emergency procedures: For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Methodological Resources

- Analytical Validation : Follow ICH Q2(R1) guidelines for method validation, including precision (RSD ≤2%), linearity (r² ≥0.999), and robustness .

- Systematic Reviews : Use PRISMA checklists for transparent reporting of literature screening and data extraction .

- Data Interpretation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions and mitigate bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.